molecular formula C11H13NO2 B515152 N-(2-allyl-5-hydroxyphenyl)acetamide

N-(2-allyl-5-hydroxyphenyl)acetamide

Cat. No.: B515152
M. Wt: 191.23g/mol
InChI Key: OXASBPCKARYQJK-UHFFFAOYSA-N
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Description

N-(2-allyl-5-hydroxyphenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with an allyl group at the 2-position and a hydroxyl group at the 5-position, linked to an acetamide moiety. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23g/mol

IUPAC Name

N-(5-hydroxy-2-prop-2-enylphenyl)acetamide

InChI

InChI=1S/C11H13NO2/c1-3-4-9-5-6-10(14)7-11(9)12-8(2)13/h3,5-7,14H,1,4H2,2H3,(H,12,13)

InChI Key

OXASBPCKARYQJK-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC(=C1)O)CC=C

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)O)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The biological and physicochemical properties of acetamide derivatives are heavily influenced by substituents. Below is a comparative table of N-(2-allyl-5-hydroxyphenyl)acetamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activities
This compound C₁₁H₁₃NO₂ 191.23 g/mol Allyl, hydroxyl Not explicitly reported
Compound 47 (Ravindra et al.) C₁₉H₁₈F₂N₄O₃S₂ 456.50 g/mol Difluorophenyl, thiazole sulfonyl Antimicrobial (gram-positive bacteria)
N-(4-hydroxy-2-methyl-5-benzothiazolyl)acetamide C₁₀H₁₀N₂O₂S 222.27 g/mol Benzothiazolyl, methyl, hydroxyl Not specified
N-(3-methylbutyl)acetamide C₇H₁₅NO 129.20 g/mol Methylbutyl Pheromonal activity in wasps
Paracetamol (N-(4-hydroxyphenyl)acetamide) C₈H₉NO₂ 151.16 g/mol Hydroxyl (para) Analgesic, antipyretic
Key Observations:
  • Bioactivity : The antimicrobial activity of Compound 47 highlights the role of sulfonyl and heterocyclic groups (e.g., benzothiazole) in targeting gram-positive bacteria. In contrast, this compound’s allyl and hydroxyl groups may favor interactions with enzymes or receptors involved in inflammation or pain modulation, akin to paracetamol .
  • Solubility and Reactivity : The hydroxyl group in this compound enhances water solubility compared to lipophilic derivatives like benzothiazole-containing acetamides . The allyl group may undergo metabolic oxidation, similar to methazolamide’s glutathione conjugates .

Pharmacological and Metabolic Profiles

Antimicrobial Derivatives:
  • Compounds 47–50 demonstrate that sulfonyl-piperazine and thiazole substituents enhance antifungal and antibacterial activity. The absence of such groups in this compound suggests divergent applications, possibly in neurological or anti-inflammatory contexts.
Metabolic Pathways:
  • Methazolamide derivatives undergo glutathione conjugation and sulfonation , suggesting that the allyl group in this compound may similarly form reactive intermediates. This contrasts with N-(3-methylbutyl)acetamide, which acts as a pheromone without extensive metabolism .

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